molecular formula C3H4BrN3 B8809120 5-bromo-1H-imidazol-4-amine

5-bromo-1H-imidazol-4-amine

Cat. No.: B8809120
M. Wt: 161.99 g/mol
InChI Key: GVLSXNWEVDGNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1H-imidazol-4-amine is a brominated imidazole derivative featuring a bromine atom at position 5 and an amine group at position 4 of the heterocyclic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules . Its molecular formula is C₃H₄BrN₃, with a molecular weight of 161.99 g/mol. The bromine atom enhances electrophilic reactivity, making it valuable for cross-coupling reactions, while the amine group facilitates hydrogen bonding and interactions with biological targets.

Properties

Molecular Formula

C3H4BrN3

Molecular Weight

161.99 g/mol

IUPAC Name

5-bromo-1H-imidazol-4-amine

InChI

InChI=1S/C3H4BrN3/c4-2-3(5)7-1-6-2/h1H,5H2,(H,6,7)

InChI Key

GVLSXNWEVDGNJI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituents Similarity Score Applications
This compound C₃H₄BrN₃ Not Provided Br (C5), NH₂ (C4) Reference Pharmaceutical intermediate
5-Bromo-1-methyl-1H-imidazol-2-amine C₄H₆BrN₃ 151597-83-0 Br (C5), NH₂ (C2), CH₃ (N1) 0.93 Kinase inhibitor precursors
4-Bromo-1-methyl-1H-imidazol-2-amine C₄H₆BrN₃ 151597-82-9 Br (C4), NH₂ (C2), CH₃ (N1) 0.98 Bioactive molecule synthesis
5-Amino-4-bromo-benzimidazole C₇H₆BrN₃ 177843-26-4 Br (C4), NH₂ (C5), fused benzene 0.71 Antitumor agents, antiviral research
Compound 4l C₂₂H₁₅BrN₄O₂ Not Provided Br (phenyl), NH₂ (oxadiazole) N/A Fluorescent probes, antimicrobials

Key Findings and Implications

  • Positional Isomerism : The placement of bromine and amine groups significantly impacts reactivity and biological activity. For example, 4-bromo-1-methyl-1H-imidazol-2-amine (similarity 0.98) may mimic the target compound’s interactions more closely than benzimidazole derivatives .
  • Structural Complexity : Benzimidazoles and benzoxazoles offer enhanced aromaticity for drug design but face solubility challenges. Simpler imidazoles like this compound are preferable for straightforward synthetic routes .

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